molecular formula C11H24N2O2S B12504895 1-(Butan-2-yl)-4-(propylsulfonyl)piperazine

1-(Butan-2-yl)-4-(propylsulfonyl)piperazine

Cat. No.: B12504895
M. Wt: 248.39 g/mol
InChI Key: VXXCRGVHRAAIGO-UHFFFAOYSA-N
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Description

1-(Butan-2-yl)-4-(propylsulfonyl)piperazine is an organic compound that belongs to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound is characterized by the presence of a butan-2-yl group and a propylsulfonyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butan-2-yl)-4-(propylsulfonyl)piperazine typically involves the reaction of piperazine with butan-2-yl halide and propylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at a temperature range of 0-50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Butan-2-yl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

1-(Butan-2-yl)-4-(propylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(Butan-2-yl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Butan-2-yl)piperazine: Lacks the propylsulfonyl group, making it less polar and potentially less reactive.

    4-(Propylsulfonyl)piperazine: Lacks the butan-2-yl group, which may affect its binding affinity and specificity.

    1-(Butan-2-yl)-2-methylpiperazine: Contains a methyl group instead of the propylsulfonyl group, leading to different chemical and biological properties.

Uniqueness

1-(Butan-2-yl)-4-(propylsulfonyl)piperazine is unique due to the presence of both butan-2-yl and propylsulfonyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, including medicinal chemistry and industrial processes.

Properties

Molecular Formula

C11H24N2O2S

Molecular Weight

248.39 g/mol

IUPAC Name

1-butan-2-yl-4-propylsulfonylpiperazine

InChI

InChI=1S/C11H24N2O2S/c1-4-10-16(14,15)13-8-6-12(7-9-13)11(3)5-2/h11H,4-10H2,1-3H3

InChI Key

VXXCRGVHRAAIGO-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C(C)CC

Origin of Product

United States

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